![molecular formula C10H21ClN2O2 B1395183 N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220037-54-6](/img/structure/B1395183.png)
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a hydroxyl group attached to a dimethylated carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine-3-carboxylic acid with 2-hydroxy-1,1-dimethylethylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce waste. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or amides.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications.
- Reagent in Chemical Reactions : It can be utilized as a reagent in diverse chemical reactions, including oxidation and reduction processes.
Biology
- Biological Probes : The compound may act as a probe in biological studies, helping researchers understand molecular interactions and pathways.
- Enzyme Interaction Studies : Preliminary studies indicate that it interacts with specific enzymes, suggesting potential applications in enzyme inhibition research.
Medicine
- Therapeutic Potential : The compound has shown promise in developing new drugs targeting various diseases. Its potential anti-inflammatory and analgesic properties make it a candidate for treating conditions characterized by pain and inflammation.
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against specific cell lines. Results indicated:
- Cell Viability : Varying degrees of cytotoxicity were observed based on concentration and exposure time.
- Mechanistic Insights : Further studies are needed to elucidate the precise pathways through which the compound exerts its effects.
Case Studies and Research Findings
Several studies have explored the biological activity of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride:
- Pain Modulation Studies : Research indicates that this compound may exhibit analgesic effects through interactions with pain-related receptors. It has shown potential as an effective pain management agent.
- Anti-inflammatory Activity : Investigations into its anti-inflammatory properties suggest that it modulates pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Binding Affinity Studies : Interaction studies with tyrosine-protein kinase SYK demonstrated that the compound has binding affinity to this kinase, indicating therapeutic implications for conditions where SYK is implicated.
Mechanism of Action
The mechanism by which N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-2-methylbenzamide
N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide
Biological Activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride, with a CAS number of 1220037-54-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : Approximately 236.74 g/mol
- Functional Groups : A piperidine ring, a hydroxyl group, and a tert-butyl group.
The structural characteristics of this compound contribute to its reactivity and interaction profiles in biological systems.
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction : Preliminary studies indicate that the compound may interact with various receptors, including potential binding to opioid receptors which are crucial in pain modulation pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. This could make it a candidate for therapeutic applications in conditions characterized by inflammation.
Pharmacological Potential
Research indicates that this compound may exhibit:
- Anti-inflammatory properties : By modulating pathways involved in inflammation.
- Analgesic effects : Through interactions with pain-related receptors.
Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets. For instance:
- Tyrosine-protein kinase SYK : The compound demonstrated interaction with this kinase, suggesting potential therapeutic implications in diseases where SYK is implicated.
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against specific cell lines. Results indicated:
- Cell Viability : The compound showed varying degrees of cytotoxicity depending on concentration and exposure time.
- Mechanistic Insights : Further studies are needed to elucidate the precise pathways through which the compound exerts its effects.
Comparative Analysis
A comparative study with structurally similar compounds revealed that this compound has unique properties that enhance its pharmacological profile:
Compound Name | CAS Number | Key Features |
---|---|---|
N-(2-Hydroxy-1,1-diphenylpropyl)formamide | 183734-18-1 | Potential CNS effects |
Piperidine-4-carboxylic acid (2-hydroxy-1,1-dimethyl-ethyl)amide hydrochloride | Not available | Anti-inflammatory activity |
N-(3-Hydroxypropyl)-piperidine-2-carboxamide | Not available | Variation in side chains |
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-4-3-5-11-6-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWAMBSTRIDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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